molecular formula C25H20N2O4 B12003706 4-((4-Methylbenzyl)oxy)-N'-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide CAS No. 765278-10-2

4-((4-Methylbenzyl)oxy)-N'-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide

Cat. No.: B12003706
CAS No.: 765278-10-2
M. Wt: 412.4 g/mol
InChI Key: OWWWLTJVODPWIN-VULFUBBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Methylbenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide is a synthetic organic compound that combines structural elements of benzohydrazide and chromone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methylbenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-oxo-4H-chromen-3-carbaldehyde with benzohydrazide in the presence of an acid catalyst, such as acetic acid, to form the hydrazone intermediate.

    Etherification: The hydrazone intermediate is then subjected to etherification with 4-methylbenzyl chloride in the presence of a base, such as potassium carbonate, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((4-Methylbenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the hydrazone moiety to corresponding amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted benzyl ethers.

Scientific Research Applications

Chemistry

In chemistry, 4-((4-Methylbenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to known bioactive compounds suggests it may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activity.

Medicine

In medicinal chemistry, 4-((4-Methylbenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism by which 4-((4-Methylbenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s hydrazone moiety can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-4H-chromene-3-carbaldehyde: A precursor in the synthesis of the target compound, known for its reactivity and use in various synthetic applications.

    Benzohydrazide derivatives: Compounds with similar hydrazone moieties, often studied for their bioactivity and potential therapeutic applications.

Uniqueness

4-((4-Methylbenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide is unique due to the combination of the chromone and benzohydrazide moieties, which confer distinct chemical and biological properties

Properties

CAS No.

765278-10-2

Molecular Formula

C25H20N2O4

Molecular Weight

412.4 g/mol

IUPAC Name

4-[(4-methylphenyl)methoxy]-N-[(E)-(4-oxochromen-3-yl)methylideneamino]benzamide

InChI

InChI=1S/C25H20N2O4/c1-17-6-8-18(9-7-17)15-30-21-12-10-19(11-13-21)25(29)27-26-14-20-16-31-23-5-3-2-4-22(23)24(20)28/h2-14,16H,15H2,1H3,(H,27,29)/b26-14+

InChI Key

OWWWLTJVODPWIN-VULFUBBASA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=COC4=CC=CC=C4C3=O

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=COC4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.